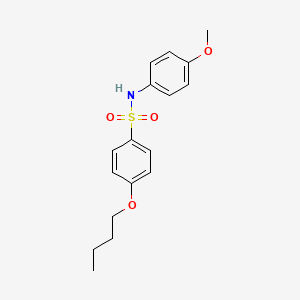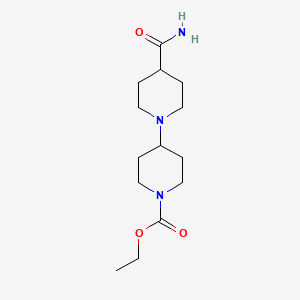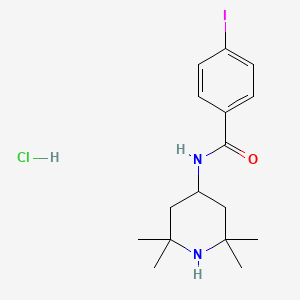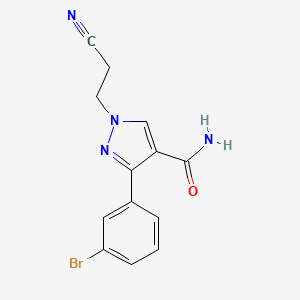
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of 4-methoxyaniline, which is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyaniline.
Sulfonation: The 4-butoxyaniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of the Final Compound: Finally, the sulfonyl chloride intermediate is reacted with 4-methoxyaniline to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. Sulfonamides typically inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This can lead to the disruption of essential biological processes, making sulfonamides effective as antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-butoxybenzenesulfonamide: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)benzenesulfonamide: Lacks the butoxy group, which may influence its solubility and interaction with biological targets.
4-methoxy-N-(4-methylphenyl)benzenesulfonamide: Contains a methyl group instead of a butoxy group, which can alter its chemical properties and applications.
Uniqueness
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both butoxy and methoxyphenyl groups. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-13-22-16-9-11-17(12-10-16)23(19,20)18-14-5-7-15(21-2)8-6-14/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLGVCVMPUOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4953308.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4953310.png)
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol](/img/structure/B4953321.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate](/img/structure/B4953328.png)
![5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4953340.png)

![N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4953354.png)
![2-[[2-cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
